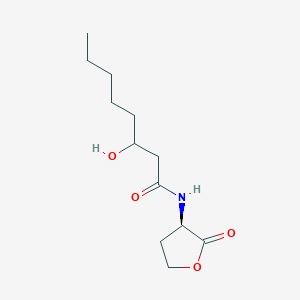![molecular formula C16H25BO2 B14130753 [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid CAS No. 1005452-43-6](/img/structure/B14130753.png)
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is an organic compound with the molecular formula C16H25BO2. This compound is characterized by its boronic acid functional group attached to a conjugated triene system, which includes a cyclohexene ring. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid typically involves the following steps:
Formation of the Conjugated Triene System: The initial step involves the formation of the conjugated triene system. This can be achieved through a series of Wittig or Horner-Wadsworth-Emmons reactions, which introduce the double bonds in a controlled manner.
Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene structure.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group. This is typically achieved through a hydroboration-oxidation reaction, where a borane reagent adds across the double bond, followed by oxidation to form the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl products from Suzuki-Miyaura coupling.
科学研究应用
Chemistry
In chemistry, [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is widely used as a reagent in organic synthesis. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it invaluable for constructing complex molecules, including pharmaceuticals and natural products.
Biology and Medicine
In biological and medical research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound could potentially be explored for its inhibitory effects on specific enzymes, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid primarily involves its boronic acid group. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated triene system.
Cyclohexylboronic Acid: Features a cyclohexyl group but lacks the conjugated triene system.
Uniqueness
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is unique due to its conjugated triene system and cyclohexene ring, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
1005452-43-6 |
|---|---|
分子式 |
C16H25BO2 |
分子量 |
260.2 g/mol |
IUPAC 名称 |
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid |
InChI |
InChI=1S/C16H25BO2/c1-13(7-6-12-17(18)19)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9-10,12,18-19H,5,8,11H2,1-4H3/b10-9+,12-6+,13-7+ |
InChI 键 |
RRNNDNPUFGKIIW-HGQJZSDHSA-N |
手性 SMILES |
B(/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)(O)O |
规范 SMILES |
B(C=CC=C(C)C=CC1=C(CCCC1(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


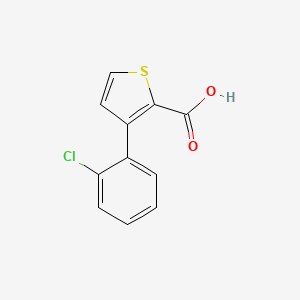
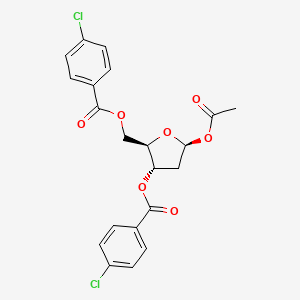
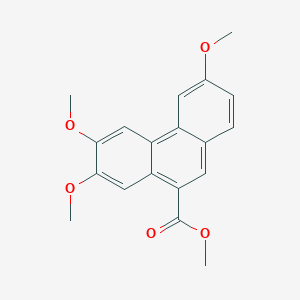
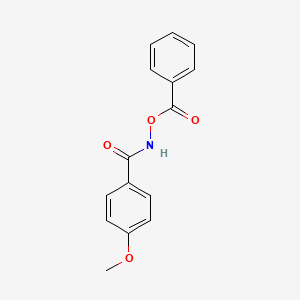

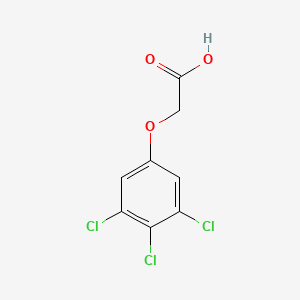
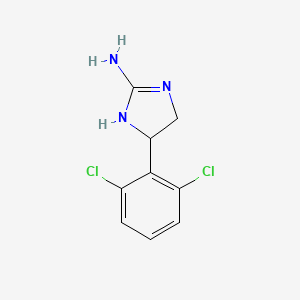


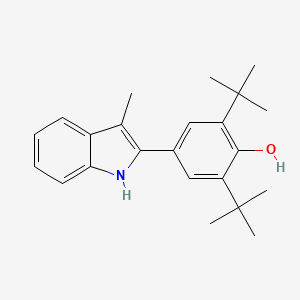
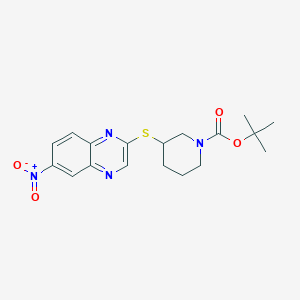
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)
